1-Piperidinecarboxylic acid, 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-, 1,1-dimethylethyl ester
Overview
Description
1-Piperidinecarboxylic acid, 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C15H23NO5 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biotechnological Applications
Biotechnological routes for producing valuable chemicals from biomass have been extensively researched. Lactic acid, a key hydroxycarboxylic acid derived from the fermentation of sugars in biomass, serves as a cornerstone for synthesizing a range of chemicals. These include pyruvic acid, acrylic acid, 1,2-propanediol, and various lactate esters through both chemical and biotechnological pathways. Such processes highlight the potential of biotechnological methods in creating greener alternatives for chemical production, possibly encompassing esters similar to the one (Gao, Ma, & Xu, 2011).
Environmental Occurrence and Fate of Esters
Phthalic acid esters (PAEs), a class of chemicals used as plasticizers, have been studied for their environmental persistence, sources, and biological activities. Despite being synthetic, PAEs are also found in nature, suggesting possible biosynthesis routes. The ecological and health implications of these findings underscore the complexity of ester compounds in the environment and their biotechnological significance (Huang et al., 2021).
Mechanisms of Ester Bond Cleavage
Understanding the mechanisms behind ester bond cleavage, particularly in lignin and related compounds, is crucial for advancing biotechnological applications. Studies on lignin model compounds have provided insight into the acidolysis process, revealing the importance of specific functional groups and suggesting pathways that may also be relevant for manipulating and breaking down esters like the one mentioned (Yokoyama, 2015).
Antioxidant Properties and Applications
The antioxidant properties of various ester compounds, including hydroxycinnamic acids and their derivatives, have been explored for potential therapeutic and cosmetic applications. Such studies indicate the relevance of ester functional groups and the potential health benefits of these compounds, suggesting a research avenue for the compound (Shahidi & Chandrasekara, 2010).
Properties
IUPAC Name |
tert-butyl 4-(3-ethoxy-3-oxoprop-1-ynyl)-4-hydroxypiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-5-20-12(17)6-7-15(19)8-10-16(11-9-15)13(18)21-14(2,3)4/h19H,5,8-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBISZURQVAWAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1(CCN(CC1)C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129185 | |
Record name | 1,1-Dimethylethyl 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301129185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374794-90-8 | |
Record name | 1,1-Dimethylethyl 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374794-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(3-ethoxy-3-oxo-1-propyn-1-yl)-4-hydroxy-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301129185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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